

Lanthanum Oxalate: A Versatile Precursor for Perovskite Material Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum oxalate*

Cat. No.: *B1582769*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The use of **lanthanum oxalate** as a precursor in the synthesis of perovskite materials offers a reliable and efficient route to produce a wide range of functional oxides with tailored properties. This method, primarily involving co-precipitation followed by thermal decomposition, allows for excellent control over stoichiometry, particle size, and morphology of the final perovskite product. These materials are of significant interest in various fields, including catalysis, solid oxide fuel cells (SOFCs), sensors, and drug delivery systems, owing to their unique electronic, ionic, and catalytic properties.

This document provides detailed application notes and experimental protocols for the preparation of various lanthanum-based perovskite materials using **lanthanum oxalate** as a key precursor.

Application Notes

The oxalate co-precipitation method is a versatile technique for synthesizing a variety of lanthanum-based perovskite oxides. The process generally involves the simultaneous precipitation of lanthanum and other metal cations from a solution using oxalic acid or an oxalate salt as the precipitating agent. The resulting mixed-metal oxalate precursor is then subjected to calcination at elevated temperatures to yield the desired perovskite phase.

Key advantages of the **lanthanum oxalate** precursor method include:

- Homogeneity: Co-precipitation ensures a high degree of mixing of the constituent metal ions at the atomic level, leading to the formation of a homogeneous perovskite phase at lower calcination temperatures compared to conventional solid-state reaction methods.
- Control over Stoichiometry: The stoichiometry of the final perovskite can be precisely controlled by adjusting the molar ratios of the metal precursors in the initial solution.
- Tunable Nanostructures: By carefully controlling parameters such as pH, temperature, and precursor concentrations during precipitation, it is possible to tailor the particle size and morphology of the resulting perovskite powders.[1]

Applications of Perovskites from **Lanthanum Oxalate**:

- Catalysis: Lanthanum-based perovskites, such as lanthanum cobaltite (LaCoO_3) and lanthanum ferrite (LaFeO_3), are effective catalysts for a variety of oxidation and reduction reactions. Their high thermal stability and oxygen mobility make them suitable for applications in automotive exhaust catalysis and industrial chemical processes.
- Solid Oxide Fuel Cells (SOFCs): Lanthanum strontium manganite (LSM) and lanthanum strontium cobalt ferrite (LSCF) are widely used as cathode materials in SOFCs due to their high electronic and ionic conductivity. The oxalate method provides a means to synthesize these materials with optimized microstructures for enhanced electrochemical performance.
- Sensors: The electrical conductivity of certain perovskite oxides is sensitive to the composition of the surrounding atmosphere, making them suitable for use in gas sensors.
- Drug Delivery: The porous nature of some perovskite materials synthesized via the oxalate route can be exploited for loading and controlled release of therapeutic agents.

Experimental Protocols

This section provides detailed protocols for the synthesis of three common lanthanum-based perovskite materials using the oxalate precursor method: Lanthanum Ferrite (LaFeO_3), Lanthanum Strontium Manganite ($\text{La}_{0.8}\text{Sr}_{0.2}\text{MnO}_3$), and Lanthanum Aluminate (LaAlO_3).

Protocol 1: Synthesis of Lanthanum Ferrite (LaFeO_3) via Thermal Decomposition of Lanthanum Ferrioxalate

This protocol is based on the in-situ formation of a lanthanum ferrioxalate precursor followed by thermal decomposition.[2]

Materials:

- Lanthanum(III) nitrate hexahydrate ($\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$)
- Iron(III) nitrate nonahydrate ($\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$)
- 1,2-ethanediol (ethylene glycol)
- Nitric acid (HNO_3), 2 M solution
- Acetone
- Deionized water

Procedure:

- Precursor Solution Preparation: Prepare an aqueous solution containing lanthanum nitrate, iron nitrate, and 1,2-ethanediol in a molar ratio of 1:1:3.
- pH Adjustment: Adjust the pH of the solution to 3 by adding 2 M nitric acid.
- Precipitation: Heat the solution in a water bath at approximately 100°C for 20 minutes to facilitate the redox reaction and precipitation of the lanthanum ferrioxalate precursor, $\text{LaFe}(\text{C}_2\text{O}_4)_3 \cdot 3\text{H}_2\text{O}$.[2]
- Purification: Purify the obtained precipitate by washing with acetone.
- Drying: Dry the purified precursor in air.
- Calcination: Calcine the dried precursor powder in a furnace at a desired temperature for 1 hour to obtain LaFeO_3 . The perovskite phase starts to form at temperatures of 550°C and above.[2][3]

Quantitative Data:

The calcination temperature significantly influences the crystallite size and unit cell volume of the resulting LaFeO₃.

Calcination Temperature (°C)	Average Crystallite Size (nm)	Unit Cell Volume (Å ³)	Reference
550	25	245.5	[3]
600	30	245.2	[3]
700	45	244.9	[3]
800	60	244.7	[3]

Protocol 2: Synthesis of Lanthanum Strontium Manganite (La_{0.8}Sr_{0.2}MnO₃) via Co-Precipitation

This protocol describes a co-precipitation method using oxalic acid as the precipitating agent.

Materials:

- Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
- Strontium nitrate (Sr(NO₃)₂)
- Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)
- Oxalic acid (H₂C₂O₄·2H₂O)
- Ammonium hydroxide (NH₄OH) solution (for pH adjustment)
- Ethanol
- Deionized water

Procedure:

- Precursor Solution: Prepare an aqueous solution by dissolving stoichiometric amounts of lanthanum nitrate, strontium nitrate, and manganese nitrate in deionized water to achieve the desired La:Sr:Mn molar ratio of 0.8:0.2:1.
- Precipitating Agent Solution: Prepare a separate aqueous solution of oxalic acid.
- Co-precipitation: Slowly add the oxalic acid solution to the mixed metal nitrate solution under vigorous stirring. Adjust the pH of the mixture to a value between 8 and 9 using ammonium hydroxide to ensure complete precipitation of the metal oxalates.
- Aging: Age the resulting precipitate in the mother liquor for a few hours to allow for complete precipitation and particle growth.
- Washing: Filter the precipitate and wash it several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
- Drying: Dry the washed precipitate in an oven at around 100-120°C.
- Calcination: Calcine the dried oxalate precursor powder in a furnace. A single-phase perovskite structure is typically obtained after calcination at temperatures between 800°C and 1000°C for several hours.

Protocol 3: Synthesis of Lanthanum Aluminate (LaAlO_3) via Co-Precipitation

This protocol details the co-precipitation synthesis of LaAlO_3 using sodium hydroxide as the precipitating agent.^[4]

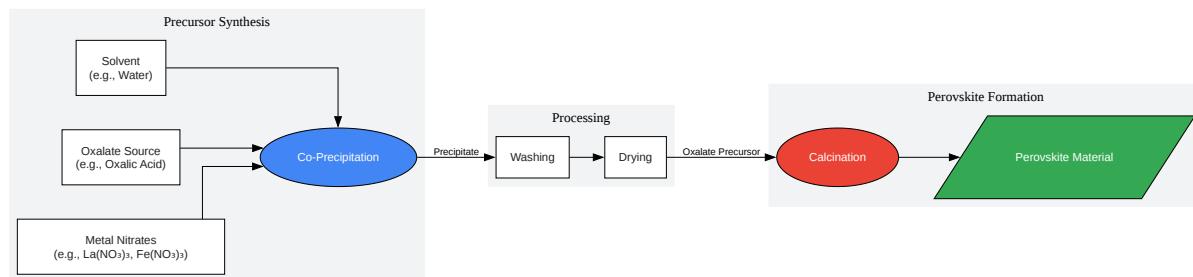
Materials:

- Lanthanum(III) nitrate hexahydrate ($\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$)
- Aluminum nitrate nonahydrate ($\text{Al}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$)
- Sodium hydroxide (NaOH)
- Ethanol

- Deionized water

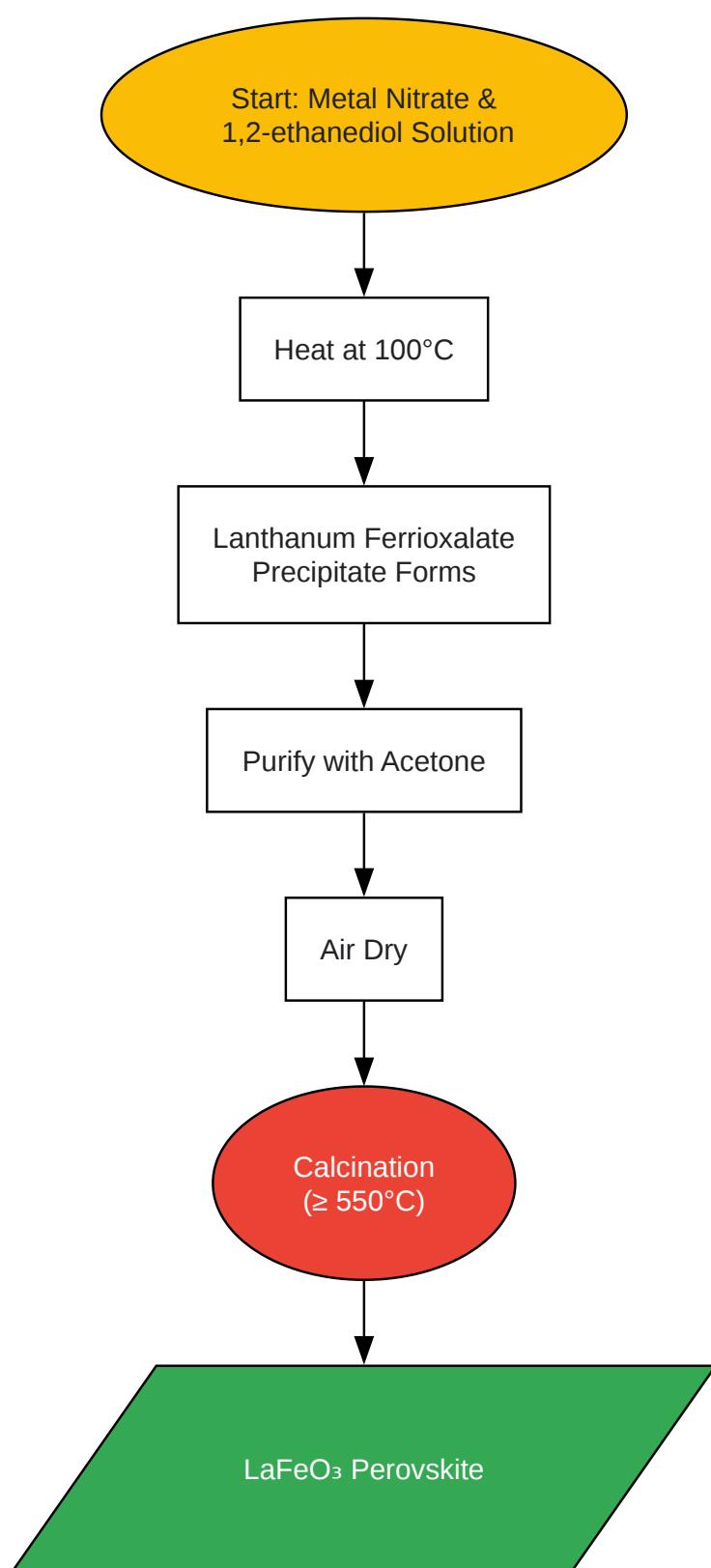
Procedure:

- Precursor Solution: Prepare an aqueous solution by dissolving stoichiometric amounts of lanthanum nitrate and aluminum nitrate in deionized water.
- Precipitating Agent Solution: Prepare a dilute solution of sodium hydroxide.
- Co-precipitation: Slowly add the metal nitrate solution to the sodium hydroxide solution under vigorous stirring. Maintain the pH of the solution at 9 by adjusting the addition rate of the nitrate solution.[\[4\]](#)
- Washing: Centrifugally wash the resulting white precipitate thoroughly with deionized water four times, followed by two washes with ethanol.[\[4\]](#)
- Drying: Dry the gelatinous precipitate.
- Calcination: Calcine the dried precursor powder at a desired temperature for 6 hours. A pure perovskite phase of LaAlO_3 can be obtained at a calcination temperature of 700°C.[\[4\]](#)


Quantitative Data:

The crystallite size of LaAlO_3 is dependent on the calcination temperature.

Calcination Temperature (°C)	Crystallite Size (nm)	Reference
700	31	[4]
800	35	[4]
900	40	[4]
1000	44.5	[4]


Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of perovskite materials using the **lanthanum oxalate** precursor method.

[Click to download full resolution via product page](#)

Caption: General workflow for perovskite synthesis via the oxalate co-precipitation method.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Lanthanum Ferrite Ceramic Powders: Synthesis, Characterization and Electrochemical Detection Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epi-conferences.org [epi-conferences.org]
- To cite this document: BenchChem. [Lanthanum Oxalate: A Versatile Precursor for Perovskite Material Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582769#lanthanum-oxalate-in-the-preparation-of-perovskite-materials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com